Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
Description
Chemical Structure: The compound features a dodecanamide (C12 alkyl chain) backbone linked to a propylamine group substituted with bis(2-hydroxyethyl)oxidoamino moieties. Its IUPAC name is N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]dodecanamide.
Properties
CAS No. |
66161-66-8 |
|---|---|
Molecular Formula |
C19H40N2O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-(dodecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C19H40N2O4/c1-2-3-4-5-6-7-8-9-10-12-19(24)20-13-11-14-21(25,15-17-22)16-18-23/h22-23H,2-18H2,1H3,(H,20,24) |
InChI Key |
CIUUDZFUNINMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves multi-step organic transformations combining amidation and oxidation reactions:
Step 1: Amidation
The initial step typically involves the formation of an amide bond between dodecanoic acid (lauric acid) or its activated derivatives (e.g., lauroyl chloride) and a suitable amine precursor containing the 3-aminopropyl bis(2-hydroxyethyl)amine moiety.Step 2: Oxidation of the Amine to Amine Oxide
The tertiary amine group in the propyl bis(2-hydroxyethyl)amine is oxidized to the corresponding amine oxide, introducing the N-oxide functionality essential for the surfactant properties.
This general approach is consistent with the preparation of related amides and amine oxides in surfactant chemistry.
Detailed Synthetic Route
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Amidation of dodecanoic acid (or lauroyl chloride) with 3-(bis(2-hydroxyethyl)amino)propylamine | - Lauric acid or lauroyl chloride - 3-(bis(2-hydroxyethyl)amino)propylamine - Catalyst: e.g., acid catalyst or base such as triethylamine - Solvent: inert solvent like dichloromethane or toluene - Temperature: 80–150°C |
Amidation can be performed by direct condensation or via acid chloride intermediate for higher reactivity and yield. Removal of water or HCl byproduct drives the reaction forward. |
| 2 | Oxidation of tertiary amine to amine oxide | - Oxidizing agent: hydrogen peroxide (H2O2), peracids (e.g., m-CPBA), or other mild oxidants - Solvent: methanol or water-methanol mixtures - Temperature: 0–40°C |
Controlled oxidation avoids over-oxidation or degradation. The amine oxide formation is typically quantitative under mild conditions. |
This two-step synthesis yields the target compound with high purity.
Industrial Production Considerations
Raw Materials : Industrial synthesis often starts from natural triglycerides (e.g., coconut oil) which are hydrolyzed or transesterified to yield lauric acid or methyl laurate.
Amidation : Lauric acid derivatives react with 3-(bis(2-hydroxyethyl)amino)propylamine under catalytic and controlled temperature conditions to form the amide intermediate.
Oxidation : The tertiary amine group is oxidized using environmentally benign oxidants like hydrogen peroxide.
Purification : The crude product is purified by solvent extraction, distillation, or recrystallization to achieve ≥95% purity.
Yield : Industrial processes report yields above 85%, with optimization focusing on minimizing side reactions and maximizing atom economy.
Analytical Characterization of the Prepared Compound
| Technique | Purpose | Expected Results |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure and purity | Signals corresponding to lauroyl chain methylene protons (δ 0.8–1.3 ppm), amide NH, and bis(2-hydroxyethyl) groups (δ 3.3–3.7 ppm) |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Identify functional groups | Amide I band near 1640 cm⁻¹, N-oxide characteristic bands, hydroxyl group stretches around 3300 cm⁻¹ |
| High-Performance Liquid Chromatography (HPLC) | Assess purity | Single major peak with retention time consistent with reference standard; purity ≥95% |
| Mass Spectrometry (LC-MS or GC-MS) | Confirm molecular weight and fragmentation pattern | Molecular ion peak at m/z 360.5 (M+), fragmentation consistent with amide and amine oxide moieties |
| Melting Point Determination | Confirm physical properties | Melting point around 30–40°C, consistent with literature |
These methods ensure the synthesized compound meets quality standards for research or industrial use.
Research Findings on Preparation Optimization
| Parameter | Effect on Yield/Purity | Optimal Conditions |
|---|---|---|
| Reaction Temperature | Higher temperatures (100–150°C) increase amidation rate but risk side reactions | 120°C under inert atmosphere recommended |
| Catalyst Type | Acid catalysts (e.g., p-toluenesulfonic acid) improve conversion | Use catalytic amounts (0.1–1 mol%) |
| Oxidant Concentration | Excess oxidant can degrade product | Stoichiometric or slight excess of H2O2 |
| Solvent Choice | Polar aprotic solvents favor amidation; protic solvents aid oxidation | Use dichloromethane for amidation; methanol/water for oxidation |
| Reaction Time | Prolonged reaction ensures completion but may cause degradation | 4–6 hours for amidation; 1–2 hours for oxidation |
Optimization studies emphasize balancing reaction kinetics and product stability to maximize yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| Amidation | Lauric acid or lauroyl chloride + 3-(bis(2-hydroxyethyl)amino)propylamine | 120°C, inert atmosphere, 4–6 h | 85–90 | Solvent extraction, recrystallization |
| Oxidation | Amidated intermediate + H2O2 | 0–40°C, 1–2 h | ~95 (conversion) | Filtration, solvent removal |
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols .
Scientific Research Applications
Surfactant Applications
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-, exhibits surfactant properties, making it useful in formulations for cleaning agents and personal care products. Its amphiphilic nature allows it to effectively reduce surface tension and stabilize emulsions.
Table 1: Surfactant Properties
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 0.1 - 0.5 mM |
| Surface Tension Reduction | 30 - 40 mN/m |
| Emulsion Stability | High |
Pharmaceutical Applications
This compound has potential applications in drug delivery systems due to its ability to form micelles and enhance solubility for hydrophobic drugs. Its biocompatibility is crucial for developing formulations intended for therapeutic use.
Case Study: Drug Delivery Systems
A study demonstrated the effectiveness of dodecanamide as a carrier for poorly soluble drugs. The compound facilitated the formation of stable drug-loaded micelles, significantly improving bioavailability compared to conventional formulations .
Material Science
In material science, dodecanamide is explored for its role in enhancing the properties of polymers. It can act as a plasticizer or modifier, improving flexibility and mechanical strength in polymer matrices.
Table 2: Material Properties Enhancement
| Material Type | Improvement Achieved |
|---|---|
| Polyethylene | Increased flexibility |
| Polyvinyl Chloride (PVC) | Enhanced tensile strength |
| Polystyrene | Improved impact resistance |
Environmental Safety and Toxicology
The environmental safety profile of dodecanamide has been assessed, indicating low toxicity levels when used within recommended limits. Studies suggest that its biodegradability makes it a preferable choice over more persistent surfactants .
Case Study: Ecotoxicological Assessment
Research conducted on aquatic organisms showed no significant adverse effects at concentrations below 10 mg/L, supporting its use in eco-friendly formulations .
Mechanism of Action
The mechanism of action of Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₁₉H₃₉N₃O₄ (exact formula inferred from structural analogs).
- Function : Primarily acts as a surfactant and antistatic agent due to its amphiphilic structure, with hydrophilic hydroxyethyl groups and a hydrophobic dodecyl chain .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Amino Group Substituents: The target compound has bis(2-hydroxyethyl)oxidoamino groups, enhancing hydrophilicity and reducing irritation compared to dimethylamino N-oxide (Lauramidopropylamine Oxide) . Stearamidoethyl Diethanolamine shares the bis(2-hydroxyethyl)amino group but uses a C18 stearamide chain, increasing hydrophobicity for film-forming applications .
Alkyl Chain Length :
Functional Performance
- Foaming and Solubility: The target compound’s hydroxyethyl groups improve solubility in aqueous formulations compared to dimethyl-substituted Lauramidopropylamine Oxide, which may require co-solvents . Lauric Diethanolamide (CAS 120-40-1) lacks the propylamine linker, resulting in stronger foaming but reduced stability in acidic conditions .
- Irritation Potential: Hydroxyethyl groups reduce skin irritation, favoring the target compound in sensitive-skin formulations. Dimethylamino derivatives (e.g., Lauramidopropylamine Oxide) are more irritating but effective in heavy-duty cleansers .
Research Findings
- Antistatic Efficiency :
- Thermal Stability: Stearamidoethyl Diethanolamine (C18) exhibits superior thermal stability in industrial processes compared to C12 analogs .
Biological Activity
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a complex chemical compound that exhibits significant biological activity due to its unique structural features. This compound, characterized by its long carbon chain and amine functionalities, has garnered attention in various fields, including pharmaceuticals, cosmetics, and industrial applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C19H40N2O4
- Molecular Weight : 360.5 g/mol
- Structure : The compound features a dodecanamide backbone with a bis(2-hydroxyethyl) substituent on the nitrogen atom, enhancing its surfactant properties and potential biological interactions.
Comparison with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Dodecanamide | C12H25CONH2 | Simple amide; primarily a surfactant. |
| N-(3-(dimethylamino)propyl)dodecanamide | C17H36N2O | Contains dimethylamino group; used in personal care. |
| Lauramidopropyl betaine | C19H38N2O3 | Amphoteric surfactant; common in cosmetics. |
The unique combination of a long-chain fatty acid structure and the bis(2-hydroxyethyl) oxidoamino functionality distinguishes Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- from simpler analogs, potentially enhancing its effectiveness as a surfactant and biological agent .
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is believed to interact with biological membranes, which could influence its effectiveness as a drug delivery agent. Preliminary studies indicate that this compound may enhance the permeability of cell membranes, facilitating the transport of therapeutic agents across these barriers.
Toxicity and Safety Assessment
A safety evaluation conducted by the European Food Safety Authority (EFSA) concluded that there are no significant safety concerns for consumers when the migration of the substance does not exceed specified limits in food contact materials. The assessment highlighted that residual amounts of diethanolamine should not exceed 0.3 mg/kg in food to ensure safety .
Case Studies
- Surfactant Applications : Research has shown that Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- exhibits enhanced surfactant properties compared to traditional surfactants. Its ability to reduce surface tension makes it suitable for use in cleaning products and emulsifiers.
- Drug Delivery Systems : In vitro studies have indicated that this compound can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for further research in pharmaceutical formulations .
- Cosmetic Formulations : The compound's compatibility with other surfactants and polymers has been explored in cosmetic applications, where it may improve the texture and stability of formulations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-[3-(dimethylamino)propyl]dodecanamide N-oxide, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via a two-step process:
Amidation : React dodecanoic acid with N,N-dimethylpropane-1,3-diamine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide intermediate.
Oxidation : Treat the intermediate with hydrogen peroxide (H₂O₂) to oxidize the tertiary amine to an amine oxide.
Optimization involves controlling reaction temperature (30–50°C), molar ratios (1:1.2 for amine:acid), and catalyst selection (e.g., sodium tungstate for oxidation). Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylamino group (δ ~2.1–2.3 ppm for N-CH₃) and the amide carbonyl (δ ~165–170 ppm).
- FTIR : Peaks at ~1640 cm⁻¹ (amide C=O stretch) and ~950 cm⁻¹ (N-O stretch of the amine oxide).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 300.48 (C₁₇H₃₆N₂O₂) .
Q. What are the critical physicochemical properties (e.g., solubility, critical micelle concentration) relevant to its application as a surfactant?
- Solubility : Hydrophilic-lipophilic balance (HLB) determines solubility in polar/nonpolar solvents. The compound is water-soluble at low concentrations (<1 mM) but forms micelles above its critical micelle concentration (CMC), typically ~0.5–1.0 mM.
- CMC Determination : Conduct surface tension measurements using a tensiometer or conductimetry to identify the inflection point .
Advanced Research Questions
Q. How does pH influence the surfactant behavior of N-[3-(dimethylamino)propyl]dodecanamide N-oxide, and what experimental approaches quantify this?
- Mechanism : The amine oxide group exhibits pH-dependent protonation. At acidic pH (<3), it becomes positively charged (NH⁺-O⁻), enhancing solubility. At neutral/basic pH, it remains zwitterionic, affecting micelle stability.
- Methods :
- Zeta Potential Analysis : Measures surface charge variation across pH gradients.
- Dynamic Light Scattering (DLS) : Tracks micelle size changes under varying pH conditions .
Q. How can researchers resolve contradictions in toxicological data (e.g., acute toxicity vs. irritation potential) for this compound?
- Challenges : Discrepancies arise from differing test models (e.g., in vitro vs. in vivo) or exposure concentrations.
- Solutions :
- Dose-Response Studies : Use standardized protocols (OECD Guidelines) to assess LD₅₀ (oral, dermal) and EC₅₀ (eye/skin irritation).
- Comparative Analysis : Cross-reference data from peer-reviewed studies (e.g., H302: harmful if swallowed; H318: severe eye damage) to identify confounding variables .
Q. What experimental designs assess the compound’s stability and decomposition pathways under environmental or storage conditions?
- Approaches :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 3–6 months. Monitor degradation via HPLC for byproducts (e.g., free amines or peroxides).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (25°C) .
Q. How does this surfactant interact with other amphiphiles (e.g., betaines) in mixed micelle systems, and what methodologies evaluate synergistic effects?
- Synergy Metrics : Calculate interaction parameters (β) using Rosen’s method via surface tension measurements.
- Advanced Techniques :
- Small-Angle X-ray Scattering (SAXS) : Resolves micelle morphology changes in binary systems.
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during co-micellization .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
